Crolibulin

描述

EPC2407 is a novel small molecule vascular disruption agent and apoptosis inducer for the treatment of patients with advanced solid tumors and lymphomas. It is intended for the treatment of advanced cancer patients with solid tumors that are well vascularized. These tumors include the frequently occurring cancers of the lung, gastrointestinal tract, ovaries, and breast.

This compound has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer.

This compound is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a vascular disrupting agent with antineoplastic activity; structure in first source

Structure

3D Structure

属性

IUPAC Name |

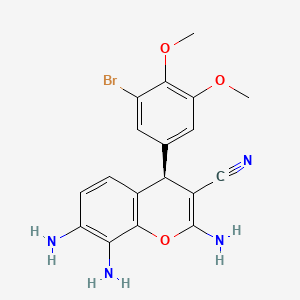

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXONINOYTKKXQQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142925 | |

| Record name | Crolibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000852-17-4 | |

| Record name | Crolibulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crolibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crolibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROLIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crolibulin: A Technical Guide to its Mechanism as a Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (also known as EPC2407) is a potent, small-molecule, synthetic 4-aryl-4H-chromene derivative that has demonstrated significant potential as an antineoplastic agent.[1] Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, classifying it as a microtubule-targeting agent (MTA).[2] By binding to the colchicine site on β-tubulin, this compound effectively suppresses microtubule formation, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][2] Furthermore, this compound exhibits vascular-disrupting properties, targeting the tumor neovasculature to induce ischemic necrosis.[2][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular and cellular effects.

Core Mechanism: Inhibition of Tubulin Polymerization

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[4] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow filaments.[5] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental for proper chromosome segregation.

This compound exerts its potent antimitotic effects by directly interfering with this process. It binds to the colchicine-binding site, a critical pocket located on the β-tubulin subunit near the interface with the α-tubulin subunit.[6][7] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[4]

The crystal structure of the tubulin-crolibulin complex (PDB ID: 6JCJ) reveals that the 3'-bromo,4',5'-dimethoxybenzene ring of this compound embeds deeply within a hydrophobic pocket of β-tubulin.[7] This interaction physically obstructs the longitudinal association of tubulin heterodimers, effectively inhibiting microtubule assembly and shifting the dynamic equilibrium towards depolymerization.[8] The consequences of this action are twofold:

-

Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1]

-

Cell Cycle Arrest: This mitotic failure activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][9]

Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1]

Quantitative Data on this compound's Biological Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize its antiproliferative activity against several human cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Exposure Time (hrs) | Reference |

| HT-29 | Colon Carcinoma | 0.52 | MTT | 72 | [10] |

| A549 | Lung Carcinoma | 0.39 | MTT | 72 | [10] |

| MKN-45 | Gastric Cancer | N/A | MTT | 72 | [10] |

| NCI-H460 | Lung Cancer | N/A | MTT | 72 | [10] |

| MDA-MB-231 | Breast Cancer | N/A | N/A | N/A | [6] |

| SMMC-7721 | Hepatocellular Carcinoma | N/A | N/A | N/A | [6] |

(Note: "N/A" indicates that while the cell line was tested, specific IC50 values were not provided in the cited search results.)

Table 2: Direct Inhibition of Tubulin Polymerization

| Parameter | Value (µM) | Assay Type | Reference |

| IC50 | 3.64 | In Vitro Tubulin Polymerization Assay | [6] |

Signaling Pathways and Cellular Fate

This compound's interaction with tubulin initiates a cascade of events culminating in apoptosis and vascular disruption.

Mitotic Arrest and Apoptosis Induction

The primary consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle. This triggers the spindle assembly checkpoint, arresting the cell in the G2/M phase. Prolonged mitotic arrest leads to the activation of the apoptotic cascade, a key mechanism for its anticancer effect.[1] This process often involves the activation of caspase-3, a critical executioner caspase.[1]

Vascular Disruption

In addition to its direct effects on tumor cells, this compound also acts as a vascular disrupting agent (VDA).[3] It selectively targets the less stable vasculature of tumors, causing a rapid disruption of blood flow. This leads to tumor hypoxia and widespread ischemic necrosis, contributing significantly to its overall antitumor efficacy.[2][3]

Experimental Protocols

Reproducing and validating the effects of tubulin inhibitors requires standardized methodologies. Below are detailed protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the rate and extent of GTP-induced tubulin polymerization by monitoring changes in light scattering.

Methodology:

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-4 mg/mL. Keep on ice.

-

GTP Stock: Prepare a 10 mM GTP stock solution in buffer.

-

Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate in a spectrophotometer equipped with temperature control to 37°C.

-

In each well, add the appropriate volume of buffer, the test compound (this compound) or vehicle control (DMSO), and the tubulin stock solution.

-

Incubate the plate at 37°C for 1-2 minutes to allow the compound to interact with the tubulin.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes.[11]

-

-

Data Analysis:

-

Plot absorbance versus time. The rate of polymerization is determined from the initial slope of the curve.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to control cells to identify accumulation in the G2/M phase.

-

Conclusion

This compound is a well-characterized tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin.[2] This action effectively disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1][10] Its dual mechanism, combining direct cytotoxicity with potent vascular-disrupting activity, makes it a promising candidate for the treatment of advanced solid tumors, particularly those with complex vasculatures.[3] The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound and other microtubule-targeting agents. This compound has been evaluated in Phase I/II clinical trials, including in combination with cisplatin for anaplastic thyroid cancer.[3][12]

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by the anti-tubulin drug colcemid: relationship of mitotic checkpoint control to the induction of apoptosis in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

Crolibulin's Interaction with the Colchicine Binding Site on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (EPC2407) is a potent, small molecule vascular disrupting agent (VDA) that has demonstrated significant anti-tumor and anti-angiogenic activity. Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on the β-tubulin subunit. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the binding of this compound to the colchicine site on tubulin, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division, making them a key target for anticancer drug development.

This compound is a synthetic 4-aryl-4H-chromene derivative that has been investigated in clinical trials for the treatment of various cancers, including anaplastic thyroid cancer.[1] It belongs to a class of compounds known as colchicine binding site inhibitors (CBSIs). These agents bind to a specific pocket on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and ultimately, programmed cell death in rapidly dividing cancer cells. Furthermore, by affecting the endothelial cells of tumor vasculature, this compound acts as a vascular disrupting agent, leading to a shutdown of blood flow to the tumor.

This guide will delve into the technical details of this compound's interaction with tubulin, providing valuable information for researchers and professionals involved in the development of novel anti-cancer therapeutics.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in terms of its anti-proliferative activity against various cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | 0.39 | [2] |

| HT-29 | Colorectal Adenocarcinoma | 0.52 - 0.55 | [2] |

| MKN-45 | Gastric Carcinoma | 0.17 | [2] |

| NCI-H460 | Large Cell Lung Cancer | 0.03 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.023 - 0.033 | [3] |

| MCF-7 | Breast Adenocarcinoma | 0.01 - 0.033 | [3] |

Table 2: Inhibition of Tubulin Polymerization by this compound

| Parameter | Value | Citation |

| IC50 for Tubulin Polymerization | Not explicitly reported, but potent inhibition demonstrated. | [1][4] |

| Binding Site | Colchicine site on β-tubulin | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the colchicine site on tubulin.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that preferentially binds to microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

-

GTP solution (10 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well, black, clear-bottom microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare a working solution of GTP in G-PEM buffer.

-

Prepare a working solution of the fluorescent reporter dye in G-PEM buffer.

-

Prepare serial dilutions of this compound and control compounds in G-PEM buffer.

-

-

Assay Setup:

-

Pre-warm the fluorescence plate reader to 37°C.

-

In a 96-well plate on ice, add the test compounds at various concentrations to the designated wells. Include wells for positive and negative controls.

-

To each well, add the tubulin solution.

-

Add the fluorescent reporter dye to each well.

-

To initiate polymerization, add the GTP solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of the test compound.

-

The rate of polymerization and the maximum polymer mass can be determined from the kinetic curves.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by determining the concentration of this compound that reduces the maximum microtubule polymer mass by 50%.

-

Colchicine Competitive Binding Assay (Fluorescence-Based)

This assay determines whether a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a fluorescently-labeled colchicine analogue or by measuring the change in intrinsic tryptophan fluorescence upon binding. A common method relies on the increase in colchicine's own fluorescence upon binding to tubulin.

Materials:

-

Purified tubulin

-

Colchicine

-

This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

General-purpose tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tubulin in the general-purpose tubulin buffer.

-

Prepare a stock solution of colchicine in the same buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, mix the tubulin solution with a fixed concentration of colchicine.

-

Add varying concentrations of this compound to the tubulin-colchicine mixture. Include a control with no this compound.

-

Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence of the solution using an excitation wavelength of 350 nm and an emission wavelength of 430 nm.

-

-

Data Analysis:

-

The binding of colchicine to tubulin results in an increase in its fluorescence. If this compound competes for the same binding site, it will displace colchicine, leading to a decrease in the measured fluorescence.

-

Plot the percentage of fluorescence inhibition against the concentration of this compound.

-

The concentration of this compound that causes a 50% reduction in the colchicine-induced fluorescence enhancement is determined as its IC50 for colchicine binding.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows related to this compound's interaction with tubulin.

Signaling Pathway of this compound-Induced Apoptosis

References

Crolibulin-Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (EPC2407) is a synthetic small molecule that acts as a potent inhibitor of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, detailing the core mechanism of action, downstream signaling events, and relevant experimental methodologies. Quantitative data on its efficacy and detailed protocols for key assays are provided to support further research and drug development efforts in oncology.

Core Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][2] This disruption of the microtubule network has profound consequences for cellular processes that are dependent on a dynamic cytoskeleton, most notably, cell division.

The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest, a hallmark of microtubule-targeting agents.[3][4] During this phase, the cell is unable to form a proper mitotic spindle, which is essential for the segregation of chromosomes into daughter cells. This prolonged mitotic arrest triggers a state known as "mitotic catastrophe," a prelude to apoptotic cell death.[4]

Signaling Pathways in this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound initiates a complex signaling cascade that converges on the intrinsic pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

G2/M Arrest and Mitotic Catastrophe

This compound treatment leads to the accumulation of cells in the G2/M phase of the cell cycle.[3][4] This arrest is a direct consequence of the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle. In the presence of this compound, the SAC remains activated due to the malformed spindle, preventing the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as cyclin B1, for degradation.[5][6] The sustained high levels of cyclin B1/Cdc2 activity maintain the cell in a state of mitotic arrest.[7][8][9]

Figure 1: this compound's induction of G2/M cell cycle arrest.

Regulation of the Bcl-2 Protein Family

Prolonged mitotic arrest triggers signaling pathways that modulate the expression and activity of the Bcl-2 family of proteins, which are central regulators of apoptosis. This compound treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family.[4] Specifically, it can lead to the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins. This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.

The precise mechanisms linking microtubule disruption to Bcl-2 family regulation are still under investigation. However, potential mediators include the c-Jun N-terminal kinase (JNK) and p53 signaling pathways. JNK can be activated by cellular stress, including that induced by microtubule-targeting agents, and can in turn phosphorylate and inactivate anti-apoptotic Bcl-2 proteins or promote the activity of pro-apoptotic members.[10][11][12] The tumor suppressor protein p53 can also be activated in response to mitotic spindle defects and can transcriptionally upregulate pro-apoptotic genes like Bax.[8][13][14][15][16][17]

Mitochondrial Outer Membrane Permeabilization (MOMP) and Caspase Activation

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[18] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[4][19] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.

Figure 2: Overview of the this compound-induced apoptosis signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Carcinoma | 0.52 | [3] |

| A549 | Lung Carcinoma | 0.39 | [3] |

| MCF-7 | Breast Adenocarcinoma | 0.01-0.033 (related compounds) | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.023-0.033 (related compounds) | [4] |

| HepG2 | Hepatocellular Carcinoma | 10-50 (related compounds) | [20] |

| PC-3 | Prostate Adenocarcinoma | 10-50 (related compounds) | [20] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

Figure 3: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the analysis of cell cycle distribution.[13][21][22][23]

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and Mcl-1.[12][24][25][26]

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This is a luminescent assay to measure the activity of caspase-3 and -7, the key effector caspases in apoptosis.[3][4][6][27]

Methodology:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a viability assay performed in parallel. Express the results as a fold-change in caspase activity compared to the untreated control.

Conclusion

This compound represents a promising anti-cancer agent that induces apoptosis through a well-defined mechanism initiated by the disruption of microtubule polymerization. This leads to G2/M cell cycle arrest, mitotic catastrophe, and the activation of the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. The in-depth understanding of this pathway, supported by the quantitative data and experimental protocols provided in this guide, will facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting the microtubule network.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ulab360.com [ulab360.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. tripod.nih.gov [tripod.nih.gov]

- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 8. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edspace.american.edu [edspace.american.edu]

- 13. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Frontiers | Honokiol Induces Apoptosis, G1 Arrest, and Autophagy in KRAS Mutant Lung Cancer Cells [frontiersin.org]

- 18. Free Tubulin Modulates Mitochondrial Membrane Potential in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. promega.com [promega.com]

Crolibulin: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crolibulin (also known as EPC2407) is a small molecule compound belonging to the 4-aryl-4H-chromene class of tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, it exhibits vascular disrupting properties, targeting the tumor neovasculature. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

This compound is chemically designated as (R)-2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile. Its chemical structure is characterized by a 4H-chromene core substituted with an amino group, a cyano group, and a 3-bromo-4,5-dimethoxyphenyl group at the 4-position.

| Property | Value |

| IUPAC Name | (4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile |

| Synonyms | EPC2407, Crinobulin |

| CAS Number | 1000852-17-4[1] |

| Molecular Formula | C₁₈H₁₇BrN₄O₃[1] |

| Molecular Weight | 417.26 g/mol [1] |

Synthesis of this compound

General Experimental Protocol for the Synthesis of 2-Amino-4-aryl-4H-chromenes

This protocol describes a general method for the synthesis of 2-amino-4-aryl-4H-chromenes via a three-component reaction.

Materials:

-

Substituted Salicylaldehyde (1 mmol)

-

Malononitrile (1.1 mmol)[2]

-

Aryl Aldehyde (e.g., 3-bromo-4,5-dimethoxybenzaldehyde for this compound) (1 mmol)[2]

-

Base catalyst (e.g., piperidine, triethylamine, or a solid-supported catalyst like MNPs@Cu)[2][3]

-

Solvent (e.g., ethanol, water, or solvent-free conditions)[2][3][4]

Procedure:

-

A mixture of the salicylaldehyde (1 mmol), malononitrile (1.1 mmol), and the aryl aldehyde (1 mmol) is prepared.[2]

-

A catalytic amount of the base is added to the mixture.

-

The reaction is carried out in a suitable solvent or under solvent-free conditions.[2]

-

The reaction mixture is stirred at room temperature or heated (e.g., to 90 °C under solvent-free conditions) for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is typically collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., water or cold ethanol) to remove any unreacted starting materials and catalyst.[2]

-

The product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-4H-chromene.[2]

Characterization:

The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the disruption of microtubule polymerization. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics is a key event in its mechanism of action.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound (or other test compounds)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37 °C

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Add this compound or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Add the reconstituted tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Arrest

By disrupting microtubule formation, this compound interferes with the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Vascular Disrupting Activity and Downstream Signaling

This compound also acts as a vascular disrupting agent (VDA), targeting the established tumor neovasculature, which leads to a reduction in tumor blood flow, hypoxia, and subsequent necrosis.[5] The disruption of microtubules can impact various signaling pathways. While the precise downstream signaling cascade of this compound is still under investigation, tubulin inhibitors are known to affect pathways involved in angiogenesis and cell survival. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis. Disruption of microtubule-dependent trafficking can lead to the stabilization and accumulation of HIF-1α, a key regulator of cellular response to hypoxia. HIF-1α then promotes the transcription of genes like VEGF, a potent angiogenic factor. However, the vascular disrupting effect of this compound suggests a more complex interplay that ultimately leads to the destruction of tumor blood vessels.

Quantitative Biological Data

The following tables summarize the reported in vitro and in vivo activities of this compound.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Colon Cancer | 0.52 | [1] |

In Vivo Antitumor Activity

Quantitative in vivo efficacy data for this compound from preclinical studies is not extensively detailed in publicly accessible literature. Clinical trial data provides the most significant insights into its in vivo activity.

A Phase I/II clinical trial (NCT01240590) has evaluated this compound in combination with cisplatin for the treatment of advanced solid tumors, with a focus on anaplastic thyroid cancer.[6][7] The primary objectives of the Phase I portion were to assess the safety and tolerability and to determine the maximum tolerated dose of the combination.[6] The Phase II portion aimed to compare the efficacy of the combination versus cisplatin alone in patients with anaplastic thyroid cancer, with progression-free survival as a primary endpoint.[6]

Visualizations of Key Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: this compound's mechanism of action.

Experimental Workflow for Cell Cycle Analysis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. DataMed Data Discovery Index [datamed.org]

Preclinical Efficacy of Crolibulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Crolibulin (EPC2407), a novel small-molecule anticancer agent. This compound acts as a dual-mechanism agent, functioning as both a tubulin polymerization inhibitor and a vascular disrupting agent (VDA).[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms:

-

Tubulin Polymerization Inhibition: this compound binds to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3]

-

Vascular Disruption: By targeting the tubulin cytoskeleton of endothelial cells lining the tumor vasculature, this compound induces rapid morphological changes, leading to endothelial cell rounding and detachment.[4] This disrupts the integrity of existing tumor blood vessels, causing a shutdown of blood flow, which in turn leads to tumor hypoxia and extensive necrotic cell death.[4]

Quantitative In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HT-29 | Colon Carcinoma | 0.52 | MTT Assay |

| A549 | Lung Carcinoma | 0.39 | MTT Assay |

| MKN-45 | Gastric Cancer | Not specified | MTT Assay |

| NCI-H460 | Lung Cancer | 0.03 | MTT Assay |

| MCF-7 | Breast Cancer | Not specified | Not specified |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified | Not specified |

| U87 | Glioblastoma | Not specified | Not specified |

| GL261-luc | Glioma | Not specified | Not specified |

| Myc-CaP | Prostate Cancer | Not specified | Not specified |

Note: "Not specified" indicates that the search results mentioned the use of these cell lines but did not provide a specific IC50 value for this compound.

In Vivo Efficacy in Preclinical Models

The antitumor activity of this compound has been evaluated in various xenograft and orthotopic animal models of cancer. These studies have demonstrated significant tumor growth inhibition and vascular disruption.

| Cancer Model | Animal Model | This compound Treatment Regimen | Key Findings | Imaging Modalities |

| Prostate Cancer | Male FVB mice with subcutaneous and orthotopic Myc-CaP tumors | Not specified | Decreased tumor perfusion, sustained vascular suppression, inhibition of tumor regrowth, and survival benefit when combined with androgen deprivation. | MRI, Bioluminescence Imaging (BLI), Ultrasound |

| Glioma | Mice with subcutaneous human U87 glioma xenografts and orthotopic murine GL261-luc gliomas | Not specified | Decreased tumor perfusion and increased necrosis. | BLI, MRI |

| Anaplastic Thyroid Cancer | Not specified | In combination with cisplatin (this compound: 13-20 mg/m² IV on days 1, 2, 3; Cisplatin: 75-100 mg/m² IV on day 1 of a 21-day cycle) | Showed clinical activity in a Phase I/II trial. | Not specified in preclinical context |

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules.

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.[7]

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[7]

-

Treatment: Add this compound or a control compound to the reaction mixture.

-

Measurement: Monitor the change in turbidity (light scattering) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[7]

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to controls to determine the inhibitory effect.

3. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Culture cells and treat them with this compound or vehicle control for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[8][9]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Studies

1. Xenograft and Orthotopic Tumor Models

These models are used to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Prepare a suspension of cancer cells (e.g., U87 for glioma, Myc-CaP for prostate cancer) in a suitable medium.

-

Implantation:

-

Subcutaneous Xenograft: Inject the cell suspension subcutaneously into the flank of immunocompromised mice.

-

Orthotopic Xenograft: Inject the cells directly into the organ of origin (e.g., the prostate gland or brain) to better mimic the tumor microenvironment.[10]

-

-

Tumor Growth Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or non-invasive imaging for orthotopic tumors.

-

Treatment: Once tumors reach a specified size, administer this compound and/or other agents (e.g., cisplatin) via an appropriate route (e.g., intravenous injection) according to a predetermined schedule.[11]

-

Efficacy Assessment: Measure tumor volume, animal survival, and other relevant endpoints to assess the antitumor efficacy of the treatment.

2. In Vivo Imaging

Non-invasive imaging techniques are crucial for monitoring tumor response to this compound treatment.

-

Bioluminescence Imaging (BLI):

-

Cell Line Transfection: Use cancer cells that have been stably transfected to express a luciferase gene.[12]

-

Substrate Administration: Inject the substrate (e.g., D-luciferin) intraperitoneally into the tumor-bearing mice.[12][13]

-

Image Acquisition: Acquire bioluminescent images using a sensitive CCD camera in a light-tight chamber. The light intensity correlates with the number of viable tumor cells.[12]

-

-

Magnetic Resonance Imaging (MRI):

-

Dynamic Contrast-Enhanced (DCE)-MRI: Acquire a series of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent to assess tumor perfusion and vascular permeability.[14][15]

-

Image Analysis: Analyze the signal intensity changes over time to generate parametric maps of vascular parameters.

-

Visualizations

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]

- 14. Dose–response assessment by quantitative MRI in a phase 1 clinical study of the anti-cancer vascular disrupting agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Crolibulin (EPC2407): A Technical Overview of a Novel Tubulin-Binding Agent

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Crolibulin (formerly EPC2407) is a synthetic small molecule belonging to the 4-aryl-4H-chromene class of compounds, which has been investigated for its potential as an anti-cancer agent.[1][2] It functions as a potent tubulin polymerization inhibitor, exerting its effects by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, induction of apoptosis, and disruption of tumor vasculature.[3][5][6] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Discovery and Chemical Properties

This compound was identified through screening programs designed to discover novel apoptosis-inducing agents.[7] It is a neoflavonoid derivative with the chemical formula C18H17BrN4O3.[8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C18H17BrN4O3 |

| Molecular Weight | 417.26 g/mol |

| CAS Number | 1000852-17-4 |

| Synonyms | EPC2407, Crinobulin |

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[9] It binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[3][4] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of the highly dynamic microtubule network has profound effects on cellular processes that are dependent on a functional cytoskeleton.

Cell Cycle Arrest and Apoptosis

The interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[6][8]

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, this compound also functions as a vascular disrupting agent (VDA).[3][5] It is thought to selectively target the tumor neovasculature, leading to a rapid shutdown of tumor blood flow. This results in hypoxia and ischemic necrosis within the tumor core.[3][6]

Signaling Pathway for this compound's Mechanism of Action

Caption: this compound's dual mechanism of action, targeting both tubulin polymerization and tumor vasculature.

Preclinical Development

This compound has demonstrated potent anti-tumor activity in a range of preclinical models.

In Vitro Activity

This compound has shown significant cytotoxic activity against various human cancer cell lines, including multi-drug resistant ones.[7][8]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 0.52 |

Note: This table is a representation and a comprehensive list of IC50 values would require further specific literature search.

In Vivo Activity

In murine xenograft models of human tumors, this compound demonstrated the ability to inhibit the growth of established tumors across different cancer types.[7] Studies have also shown its potent in vivo antivascular activity.[5]

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and anaplastic thyroid cancer.[8][10]

Phase I Trials

The initial first-in-human Phase I study of EPC2407 was initiated to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.[6][7] The trial enrolled patients with advanced solid tumors.[7] In one study, the MTD was determined to be 13 mg/m².[11] The pharmacokinetic profile showed a plasma half-life (T1/2) of 2-3 hours.[11]

Experimental Workflow for a Typical Phase I Dose-Escalation Trial

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. abmole.com [abmole.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. | BioWorld [bioworld.com]

- 7. EpiCept Corporation Announces Initiation Of Phase I Study of EPC2407 For The Treatment Of Cancer - BioSpace [biospace.com]

- 8. This compound | C18H17BrN4O3 | CID 23649181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ascopubs.org [ascopubs.org]

Crolibulin: An In-Depth Examination of Cellular Targets Beyond Tubulin

A comprehensive review of the current scientific literature reveals that Crolibulin's primary and overwhelmingly documented cellular target is tubulin. Extensive research has characterized its mechanism of action as a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. While the potential for off-target effects exists for any small molecule inhibitor, publicly available data from proteomics studies, kinase profiling, or other large-scale screening methods that definitively identify and validate alternative cellular targets of this compound are not currently available.

This technical guide aims to provide a thorough overview of the known information regarding this compound's cellular interactions, with a primary focus on its well-established role as a tubulin-binding agent. While the core request of this guide was to explore targets beyond tubulin, the current body of scientific evidence does not support a detailed discussion of alternative targets with the same level of certainty.

Primary Target: Tubulin and the Disruption of Microtubule Dynamics

This compound (also known as EPC2407) is a synthetic small molecule that has been investigated in clinical trials for the treatment of various cancers, including advanced solid tumors. Its cytotoxic effects are attributed to its ability to interfere with the assembly of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action at the Colchicine Binding Site

This compound binds to the colchicine binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, which ultimately triggers programmed cell death, or apoptosis.

Investigating Potential Off-Target Effects and Broader Cellular Impacts

While tubulin is the validated primary target, the complex biological activity of small molecules like this compound warrants consideration of potential secondary or "off-target" interactions that may contribute to its overall efficacy and toxicity profile. It is important to note that direct, conclusive evidence identifying specific non-tubulin protein targets for this compound is lacking in the reviewed literature. However, we can infer potential areas of investigation based on the known downstream effects of microtubule disruption and the general behavior of similar compounds.

Downstream Signaling Pathways Affected by Microtubule Disruption

The inhibition of microtubule function by this compound initiates a cascade of cellular events and can modulate various signaling pathways. It is crucial to understand that the modulation of these pathways is likely a consequence of tubulin inhibition rather than a result of direct binding to components of these pathways.

A logical workflow for how microtubule disruption by this compound could lead to the modulation of downstream signaling pathways is depicted below.

Figure 1. Postulated signaling cascade initiated by this compound's interaction with tubulin.

Future Directions for Identifying Non-Tubulin Targets

To definitively identify cellular targets of this compound beyond tubulin, specific experimental approaches would be required. The absence of such published data for this compound means the following sections are presented as a guide to the methodologies that would be necessary to generate the requested information, rather than a summary of existing data.

Experimental Protocols for Target Identification

A standard workflow for identifying the cellular targets of a small molecule inhibitor like this compound would involve a combination of affinity-based and activity-based proteomics approaches.

1. Affinity-Based Target Identification:

-

Methodology: This approach utilizes a modified version of this compound that is chemically tagged with a reactive group (e.g., a photo-affinity label) and a reporter (e.g., biotin).

-

Probe Synthesis: Synthesize a this compound analog with a photo-activatable crosslinker and a biotin tag.

-

Cellular Treatment: Treat cancer cell lines with the this compound probe.

-

UV Crosslinking: Expose the cells to UV light to covalently link the probe to its binding partners.

-

Cell Lysis and Enrichment: Lyse the cells and use streptavidin beads to pull down the biotin-tagged probe that is crosslinked to its target proteins.

-

Proteolytic Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Proteins that are specifically enriched in the this compound-probe treated samples compared to control samples (e.g., treated with a non-active analog or DMSO) are considered potential binding partners.

2. Kinase Profiling:

-

Methodology: To assess whether this compound has any off-target effects on protein kinases, a kinase profiling assay would be performed.

-

Assay Platform: Utilize a commercially available kinase screening panel (e.g., offered by companies like Eurofins Discovery or Promega) that includes a large number of purified human kinases.

-

Incubation: Incubate each kinase with its specific substrate and ATP in the presence of a set concentration of this compound.

-

Activity Measurement: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.

-

-

Data Presentation: The results would be presented as the percent inhibition of each kinase by this compound at the tested concentration. Significant inhibition of a particular kinase would identify it as a potential off-target.

The logical workflow for such an investigation is outlined in the diagram below.

Figure 2. Experimental workflow for identifying non-tubulin targets of this compound.

Quantitative Data Summary (Hypothetical)

If such studies were to be conducted and identify non-tubulin targets, the quantitative data would be summarized in tables for clear comparison.

Table 1: Hypothetical Results from Affinity-Based Proteomics

| Protein Identified | Gene Name | UniProt ID | Fold Enrichment (this compound Probe / Control) | p-value | Putative Function |

| Protein X | GENEX | P12345 | 15.2 | < 0.001 | Signal Transduction |

| Protein Y | GENEY | Q67890 | 8.7 | < 0.01 | Metabolic Enzyme |

| Protein Z | GENEZ | R54321 | 5.1 | < 0.05 | Cytoskeletal Component |

Table 2: Hypothetical Results from Kinase Profiling (at 10 µM this compound)

| Kinase Target | Gene Family | % Inhibition | IC50 (µM) |

| Kinase A | Tyrosine Kinase | 92% | 1.5 |

| Kinase B | Serine/Threonine Kinase | 78% | 5.2 |

| Kinase C | Lipid Kinase | 15% | > 20 |

It must be reiterated that the data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only.

Conclusion

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Crolibulin

These application notes provide detailed protocols for the in vitro evaluation of Crolibulin, a potent small molecule tubulin polymerization inhibitor. The following sections describe the compound's mechanism of action and provide step-by-step instructions for key assays to assess its biological activity, including its effects on cell viability, tubulin polymerization, cell cycle progression, and apoptosis induction.

Mechanism of Action

This compound is a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor with potential antineoplastic activity.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][3] This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1][3][4] Furthermore, this compound's activity as a VDA disrupts tumor neovascularization, leading to reduced blood flow and subsequent tumor hypoxia and necrosis.[1][3]

Caption: this compound binds to β-tubulin, inhibiting microtubule polymerization and inducing anti-tumor effects.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound on cancer cell lines. Assays such as MTT, MTS, and SRB measure metabolic activity or total protein content as indicators of cell viability.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| HT-29 | Colon | - | 0.52 | [4] |

| MKN45 | Gastric | 72 hours | - | [4] |

| NCI-H460 | Lung | 72 hours | 0.03 | [4] |

| U87 | Glioblastoma | - | 0.90 | [2] |

| HeLa | Cervical | - | 3.2 | [5] |

Protocol: Cell Viability using MTT Assay

This protocol details the measurement of cell viability by assessing the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.

Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.

Principle Living cells with active mitochondria reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI 1640 with 5% FBS)[6]

-

96-well flat-bottom microtiter plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6][7]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Exposure: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[8]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

Data Analysis

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol is based on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in optical density (OD).[9]

Caption: Workflow for the in vitro tubulin polymerization assay.

Principle Microtubule formation from purified tubulin is initiated by GTP and an increase in temperature (37°C). The resulting light scattering is proportional to the mass of the microtubules formed and can be monitored spectrophotometrically.[10][11] this compound, as an inhibitor, will prevent or reduce the increase in turbidity.

Materials

-

Purified tubulin (e.g., porcine or bovine brain tubulin, >99% pure)[11]

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11][12]

-

Guanosine-5'-triphosphate (GTP) solution

-

Glycerol (as a polymerization enhancer)

-

This compound, Paclitaxel (promoter control), Colchicine/Nocodazole (inhibitor control)

-

Temperature-controlled 96-well plate spectrophotometer

Procedure

-

Reagent Preparation: Thaw tubulin, polymerization buffer, and GTP on ice. All reaction mixtures should be prepared on ice to prevent premature polymerization.

-

Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a typical 100 µL reaction, combine tubulin (final concentration ~2-4 mg/mL or 20-40 µM), polymerization buffer with glycerol, and the test compound (this compound) or control.[12][13]

-

Plate Loading: Transfer the reaction mixtures to a pre-chilled 96-well plate.

-

Initiation: Initiate the polymerization by adding GTP (final concentration 1 mM) and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.[7][12]

-

Data Acquisition: Measure the increase in absorbance at 340 or 350 nm every 30-60 seconds for 60-90 minutes.[7]

Data Analysis

-

Plot absorbance (OD) versus time for each concentration of this compound and controls.

-

Compare the polymerization curves of this compound-treated samples to the DMSO control. Inhibition is characterized by a decrease in the rate of polymerization and a lower final plateau.

-

Quantify the inhibitory effect by calculating the percentage of inhibition at the plateau phase relative to the control.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression by quantifying the DNA content of cells using flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining